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Foundational

3-Fluorobicyclo[3.2.1]octan-8-amine chemical structure and SMILES

An In-depth Technical Guide to 3-Fluorobicyclo[3.2.1]octan-8-amine: Structure, Synthesis, and Medicinal Chemistry Perspective Abstract The bicyclo[3.2.1]octane framework represents a pivotal structural motif in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Fluorobicyclo[3.2.1]octan-8-amine: Structure, Synthesis, and Medicinal Chemistry Perspective

Abstract

The bicyclo[3.2.1]octane framework represents a pivotal structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of functional groups. The introduction of fluorine into such scaffolds can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and the basicity of proximal amines. This guide provides a comprehensive technical overview of 3-Fluorobicyclo[3.2.1]octan-8-amine, a valuable building block for drug discovery. We will delve into its chemical structure, with a critical analysis of its stereoisomers, provide its SMILES notation for computational applications, propose a logical synthetic pathway based on established methodologies, and discuss its potential applications in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold in their programs.

Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds

Saturated, three-dimensional molecular frameworks have become increasingly important in modern drug discovery. Moving away from flat, aromatic structures towards more complex sp³-rich cores can lead to improved selectivity, enhanced physicochemical properties, and access to novel intellectual property. The bicyclo[3.2.1]octane system is a prominent example of such a scaffold, found in numerous natural products and biologically active compounds.[1] Its rigid conformation locks substituents into well-defined vectors, making it an ideal platform for probing interactions within protein binding sites.

The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry.[1] A single fluorine atom can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and form favorable orthogonal interactions (e.g., with backbone amides) in protein-ligand complexes. When combined, the rigid bicyclic core and the unique electronic properties of fluorine create a powerful tool for developing next-generation therapeutics, from enzyme inhibitors to central nervous system agents.[2]

Chemical Identity and Structural Elucidation

Chemical Structure and SMILES Notation

3-Fluorobicyclo[3.2.1]octan-8-amine is a carbocyclic compound featuring a bridged ring system. The structure consists of a six-membered ring fused to a five-membered ring, with a one-carbon bridge. The systematic numbering of this scaffold places the amine group at the C8 bridge position and the fluorine substituent at the C3 position on the six-membered ring.

  • Chemical Formula: C₈H₁₄FN

  • Molecular Weight: 143.20 g/mol

  • CAS Number: 2168669-08-5

  • SMILES: NC1C2CCC1CC(F)C2

The SMILES string encodes the bicyclic nature of the molecule, with the numbers indicating the ring-closing bonds between atoms.

Critical Role of Stereochemistry: Endo vs. Exo Isomerism

A crucial feature of the bicyclo[3.2.1]octane system is the potential for stereoisomerism of substituents on the bridges. The amine group at the C8 position can be oriented in two distinct ways relative to the larger six-membered ring of the scaffold.

  • Exo Isomer: The C-N bond points away from the six-membered ring.

  • Endo Isomer: The C-N bond points towards the six-membered ring.

This stereochemical difference is not trivial; it fundamentally alters the shape of the molecule and how it presents its pharmacophoric features to a biological target. The choice between an exo or endo amine can be the deciding factor in achieving potent and selective binding.

Caption: Endo vs. Exo stereoisomers at the C8 position.

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. These parameters are crucial for assessing the molecule's potential as a drug lead or fragment.

PropertyValueSource
Molecular FormulaC₈H₁₄FN-
Molecular Weight143.20 g/mol -
CAS Number2168669-08-5-
XLogP3-AA1.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Topological Polar Surface Area26 ŲPubChem

Proposed Synthetic Strategy and Rationale

Retrosynthetic Analysis

A plausible retrosynthesis involves disconnecting the C8-amine and the C3-fluorine to reveal a key bicyclic ketone intermediate. This ketone can be derived from a cyclic dienone via a double Michael addition, a powerful strategy for constructing this ring system.

G Target 3-Fluorobicyclo[3.2.1]octan-8-amine Intermediate1 N-(3-Fluorobicyclo[3.2.1]octan-8-yl)acetamide (or other protected amine) Target->Intermediate1 Reductive Amination or Hofmann Rearrangement Intermediate2 3-Fluorobicyclo[3.2.1]octan-8-one Intermediate1->Intermediate2 Amine Protection/ Deprotection Intermediate3 Bicyclo[3.2.1]octan-8-one Intermediate2->Intermediate3 Electrophilic Fluorination (e.g., Selectfluor®) Precursor Cycloheptadienone Derivative Intermediate3->Precursor Double Michael Addition

Caption: Retrosynthetic analysis workflow.

Exemplary Forward Synthesis Protocol (Proposed)

The following multi-step protocol outlines a chemically sound approach to the target molecule.

Step 1: Synthesis of Bicyclo[3.2.1]octan-8-one via Double Michael Addition This step constructs the core scaffold. The double Michael addition of a suitable carbon nucleophile to a cyclic dienone is an efficient method for creating the bicyclic system.[3]

  • Rationale: This reaction is often high-yielding and establishes the key bridged structure in a single, convergent step. The choice of nucleophile and dienone allows for the introduction of various substituents if needed.

  • Methodology:

    • To a solution of a suitable cycloheptadienone in a polar aprotic solvent (e.g., THF, DMF), add a carbon nucleophile such as dimethyl malonate and a base (e.g., NaH, K₂CO₃).

    • Stir the reaction at room temperature or with gentle heating until analysis (TLC, LC-MS) indicates the consumption of the starting material.

    • Perform an aqueous workup followed by purification via column chromatography to isolate the bicyclo[3.2.1]octanone intermediate.

Step 2: Electrophilic Fluorination Introduction of the fluorine atom at the C3 position can be achieved using a modern electrophilic fluorinating agent.

  • Rationale: Reagents like Selectfluor® are widely used for the fluorination of enolates or enol ethers. They are generally safer and more selective than older fluorinating agents. The reaction proceeds via the ketone's enolate, and regioselectivity can often be controlled.

  • Methodology:

    • Dissolve the bicyclo[3.2.1]octanone from Step 1 in an appropriate solvent (e.g., acetonitrile).

    • Generate the enolate using a suitable base (e.g., LDA, NaHMDS) at low temperature (-78 °C).

    • Add a solution of an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide or Selectfluor®).

    • Allow the reaction to warm to room temperature slowly.

    • Quench the reaction, perform an aqueous workup, and purify the resulting 3-fluorobicyclo[3.2.1]octan-8-one by column chromatography.

Step 3: Installation of the C8-Amine via Reductive Amination The final step converts the ketone into the target primary amine.

  • Rationale: Reductive amination is a classic and reliable method for converting ketones to amines. Using ammonia or a protected amine equivalent (like hydroxylamine followed by reduction) provides direct access to the primary amine. The stereochemical outcome (endo vs. exo) can often be influenced by the choice of reducing agent and reaction conditions.

  • Methodology:

    • Dissolve the fluorinated ketone from Step 2 in a solvent such as methanol.

    • Add a source of ammonia (e.g., ammonium acetate or ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride, NaBH(OAc)₃).

    • Stir the reaction at room temperature until the imine intermediate is fully reduced.

    • Perform a basic aqueous workup to remove salts and extract the product into an organic solvent.

    • Purify the final product, 3-Fluorobicyclo[3.2.1]octan-8-amine, via column chromatography or crystallization of a salt (e.g., HCl salt). The separation of endo and exo diastereomers may be required at this stage.

Expected Spectroscopic Characterization

Verifying the identity and purity of the final compound is paramount. While experimental data is not published, the expected NMR signatures can be predicted based on known principles.

  • ¹H NMR: The spectrum would be complex due to the rigid bicyclic system, with many signals appearing in the aliphatic region (1.0-3.5 ppm). Key features would include the protons on the carbon bearing the fluorine (C3-H), which would appear as a multiplet significantly downfield due to the fluorine's deshielding effect and show a large geminal coupling to fluorine (~45-55 Hz) and smaller vicinal couplings to adjacent protons. The proton at the C8 position would also be a diagnostic singlet or narrow multiplet.

  • ¹³C NMR: The carbon attached to fluorine (C3) would be the most diagnostic signal, appearing far downfield (~85-95 ppm) with a very large one-bond C-F coupling constant (¹JCF ≈ 170-200 Hz). The carbons beta to the fluorine (C2, C4) would also show smaller two-bond couplings (²JCF ≈ 15-25 Hz).

  • ¹⁹F NMR: This is the most definitive technique. For an aliphatic secondary fluoride, the chemical shift is expected in the range of -170 to -200 ppm (relative to CFCl₃).[4][5] The signal would appear as a complex multiplet due to couplings to the geminal proton (C3-H) and vicinal protons on C2 and C4.

Applications and Outlook in Drug Discovery

While specific biological data for 3-Fluorobicyclo[3.2.1]octan-8-amine is not publicly disclosed, its structural features make it an exceptionally promising building block for several therapeutic areas:

  • Enzyme Inhibitors: The rigid scaffold can be used to orient pharmacophoric groups to mimic a substrate's transition state. Derivatives of bicyclo[3.2.1]octene have been explored as inhibitors of influenza virus sialidases.[2]

  • Central Nervous System (CNS) Agents: The three-dimensional nature of the scaffold is ideal for targeting complex receptors in the CNS. The parent 8-azabicyclo[3.2.1]octane core (tropane) is the basis for numerous CNS-active drugs. The fluorine atom can be used to fine-tune properties like brain penetration and metabolic stability.

  • Bioisosteric Replacement: The fluorinated bicycloalkane can serve as a rigid, non-aromatic bioisostere for phenyl rings or other cyclic moieties, offering a path to escape flatland and improve drug-like properties.[1]

The amine handle provides a convenient point for chemical elaboration, allowing for the rapid generation of libraries for screening. The fluorine at C3 can modulate the basicity (pKa) of the C8-amine through space, a subtle but powerful effect for optimizing ligand-receptor interactions.

Conclusion

3-Fluorobicyclo[3.2.1]octan-8-amine is a structurally compelling and synthetically accessible building block for medicinal chemistry. Its combination of a rigid, three-dimensional scaffold with the property-enhancing effects of fluorine provides a powerful platform for the design of novel therapeutics. While detailed biological applications remain to be published, the principles of scaffold-based design and fluorine chemistry strongly suggest its utility. The proposed synthetic routes, based on established chemical transformations, offer a clear path to accessing this compound and its derivatives for exploration in drug discovery programs. Further disclosure of experimental protocols and biological screening data is anticipated to unlock the full potential of this valuable chemical entity.

References

  • W. B. Farnell, F. G. Herring, "19F NMR chemical shifts. 1. Aliphatic fluorides," J Org Chem, 2001, 66(8), 2809-17.
  • Alfa Chemistry, "19F NMR Chemical Shift Table," Available online.
  • G. S. K. K. A. G. Gill, C. M. W. Ho, "19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins," J. Am. Chem. Soc., 1996, 118(32), 7578–7582.
  • ResearchGate, "Synthesis of bicyclo[3.2.
  • ACS Publications, "Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures," ACS EST W
  • University of California, Santa Barbara, "19F Chemical Shifts and Coupling Constants," NMR Facility, Department of Chemistry and Biochemistry. Available online.
  • R. Promontorio, "Synthesis of Polysubstituted Oxygenated Bicyclo Compounds," UCL Thesis, 2018.
  • M. J. Toogood et al., "Synthesis of tetrasubstituted bicyclo[3.2.1]octenes as potential inhibitors of influenza virus sialidase," Bioorg Med Chem Lett, 1999, 9(4), 605-10.
  • ChemicalBook, "3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1," Available online.
  • BenchSci, "3-Fluorobicyclo[3.2.1]oct-3-en-2-one | 2470439-86-0," Available online.
  • H. N. Christensen et al., "Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids," J Med Chem, 1983, 26(10), 1374-8.
  • P. Vogel et al., "Stereoselective Synthesis of New 8-Oxabicyclo[3.2.1]oct-6-en-3-one and 8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one Derivatives," Helvetica Chimica Acta, 1992, 75(6), 1815-1828.
  • J. A. Richard et al., "Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones," RSC Advances, 2016, 6, 78085-78089.
  • SpectraBase, "8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts," Available online.
  • Advanced ChemBlocks, "endo-8-Azabicyclo[3.2.1]octan-3-ol 97% | CAS: 538-09-0," Available online.
  • Google Patents, "US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols," Available online.
  • Thieme Chemistry, "Synthesis of 8-Oxabicyclo[3.2.1]octanes," Available online.
  • J. A. Milligan, "STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS," University of Pittsburgh Thesis, 2018.
  • Google Patents, "SULFONYLAMINOBENZAMIDE DERIVATIVES - EP 3796975 B1," Available online.
  • MDPI, "Bicyclo[3.2.

Sources

Exploratory

Fluorinated Bicyclic Amine Building Blocks: A Strategic Asset for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemistry Professionals As a Senior Application Scientist, it is clear that the landscape of medicinal chemistry is perpetually driven by the quest for molecules with superior ef...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Professionals

As a Senior Application Scientist, it is clear that the landscape of medicinal chemistry is perpetually driven by the quest for molecules with superior efficacy, selectivity, and pharmacokinetic profiles. In this context, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2] This guide delves into a particularly potent class of molecular scaffolds: fluorinated bicyclic amines. These building blocks merge the conformational rigidity and three-dimensional complexity of bicyclic systems with the unique physicochemical modulations afforded by fluorine, offering a powerful strategy to overcome common challenges in drug development.

This document provides an in-depth exploration of the rationale, synthesis, and application of these valuable building blocks, designed for the practicing researcher and drug development professional.

The Foundational Logic: Why Fluorinate Bicyclic Amines?

The decision to incorporate a fluorinated bicyclic amine into a lead compound is not a random substitution; it is a calculated design choice rooted in fundamental physicochemical principles. The synergy between the rigid bicyclic core and the properties of the fluorine atom provides a multi-pronged approach to molecular optimization.

The Impact of Fluorine: More Than a Simple Hydrogen Isostere

While fluorine is sterically similar to hydrogen (van der Waals radii of 1.35 Å vs. 1.2 Å, respectively), its extreme electronegativity (3.98 on the Pauling scale) imparts profound electronic effects that chemists can strategically leverage.[3]

  • pKa Modulation: The strong inductive electron-withdrawing effect of fluorine significantly lowers the pKa of proximal basic amines.[4][5] This is a critical tool for fine-tuning the ionization state of a molecule at physiological pH, which can directly influence properties like solubility, cell membrane permeability, and target binding interactions.[6][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block metabolic hotspots and improve a drug's half-life.[1][7]

  • Conformational Control: Fluorine substitution can enforce specific molecular conformations through stereoelectronic interactions, such as the gauche effect.[6][7] This can pre-organize a molecule into its bioactive conformation, enhancing binding affinity and selectivity for its intended target.[4][5]

  • Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, and C-F---H-X hydrogen bonds with protein targets, contributing to enhanced binding affinity.[6]

The Bicyclic Advantage: Embracing Three-Dimensionality

Bicyclic amine scaffolds, such as tropanes, quinuclidines, and other azabicyclo[n.m.o]alkanes, have gained prominence as "bioisosteres" for planar aromatic rings.[8][9] They offer a means to escape the "flatland" of traditional drug design, providing several key advantages:

  • Improved Physicochemical Properties: Replacing a flat, often greasy, aryl ring with a 3D saturated scaffold can improve aqueous solubility and reduce undesirable off-target effects associated with planarity.

  • Novel Exit Vectors: The rigid, defined geometry of bicyclic systems presents substituents to the surrounding biological space in precise vectors, allowing for the exploration of new binding interactions that are inaccessible to their planar counterparts.

  • Enhanced Selectivity: The unique shape and defined substituent orientation of a bicyclic core can lead to more specific interactions with the target protein, improving selectivity over related proteins.

The logical workflow for employing these building blocks in a drug discovery program is outlined in the diagram below.

G cluster_0 Lead Optimization Challenge cluster_1 Strategic Intervention cluster_2 Property Modulation & Synthesis cluster_3 Outcome Assessment Lead Initial Lead Compound (e.g., with Phenyl Ring) Problems Identified Issues: - Poor Solubility - High Metabolic Clearance - Off-Target Activity - Low Potency Lead->Problems Strategy Hypothesis: Replace Phenyl Ring with Fluorinated Bicyclic Amine Problems->Strategy Design Rationale Synthesis Synthesize Analog Library (Vary F position, core scaffold) Strategy->Synthesis Execution pKa Tune pKa Candidate Optimized Drug Candidate: - Improved ADME Profile - Enhanced Potency/Selectivity - Novel IP Position pKa->Candidate Achieved Improvements LogP Adjust Lipophilicity LogP->Candidate Achieved Improvements Conformation Lock Conformation Conformation->Candidate Achieved Improvements Metabolism Block Metabolism Metabolism->Candidate Achieved Improvements Synthesis->pKa Synthesis->LogP Synthesis->Conformation Synthesis->Metabolism

Caption: Drug discovery workflow using fluorinated bicyclic amines.

A Survey of Key Synthetic Strategies

Accessing these valuable building blocks requires a robust synthetic toolkit. The choice of fluorination strategy is dictated by the available starting materials, the desired regiochemistry and stereochemistry, and the overall chemical robustness of the substrate.

Nucleophilic Fluorination: The Deoxofluorination Pathway

One of the most common methods for introducing fluorine into a bicyclic amine scaffold is through the deoxofluorination of a corresponding alcohol. This pathway is particularly powerful as bicyclic amino alcohols can often be prepared with high stereocontrol.

  • Classical Reagents: Diethylaminosulfur trifluoride (DAST) has been a workhorse reagent, but its thermal instability and potential for side reactions have led to the development of safer alternatives.

  • Modern Reagents: Reagents like Deoxo-Fluor® and SulfoxFluor have emerged as more stable and often more effective alternatives, allowing for the fluorination of a wider range of alcohols under milder conditions.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich center (like an enolate or an electron-rich aromatic ring) with an electrophilic fluorine source ("F+").[10][11]

Ring-Opening Fluorination

Innovative strategies have been developed that use fluorination to trigger a skeletal rearrangement or ring-opening. For instance, treating certain bicyclic azaarenes with an electrophilic fluorinating agent can lead to a ring-opening reaction that constructs a tertiary carbon-fluorine bond, transforming the initial scaffold into a novel fluorinated monocyclic amine.[12][13][14] This method provides access to unique chemical space that is difficult to achieve through traditional methods.[12][13]

The diagram below illustrates the conceptual difference between these primary synthetic approaches.

G cluster_0 cluster_1 cluster_2 Precursor_OH Bicyclic Amino Alcohol (C-OH) Nuc_F Nucleophilic Fluorination (e.g., Deoxo-Fluor) Precursor_OH->Nuc_F SN2 Displacement Precursor_Enolate Bicyclic Ketone (Enolate Precursor) Elec_F Electrophilic Fluorination (e.g., Selectfluor) Precursor_Enolate->Elec_F Enolate Attack Precursor_Azaarene Bicyclic Azaarene RO_F Ring-Opening Fluorination (Electrophilic) Precursor_Azaarene->RO_F Attack & Rearrangement Product_F Fluorinated Bicyclic Amine (C-F) Nuc_F->Product_F Product_alphaF α-Fluoro Bicyclic Amine (C-F) Elec_F->Product_alphaF Product_RO Ring-Opened Fluoroamine (C-F) RO_F->Product_RO

Caption: Major synthetic pathways to fluorinated bicyclic amines.

Data-Driven Insights: Quantifying the "Fluorine Effect"

The impact of fluorination on key drug-like properties can be profound. By analyzing experimental data, we can move from qualitative principles to quantitative understanding, enabling more rational drug design.

Table 1: Impact of gem-Difluorination on Physicochemical Properties of Bicyclic Amines

The following table compares the experimentally determined pKa and lipophilicity (LogP) for a non-fluorinated bicyclic amine and its gem-difluorinated analog. This highlights the predictable influence of the CF2 group.

CompoundStructurepKa (Conjugate Acid)LogPRationale
Parent Amine 3-Azabicyclo[3.1.0]hexane~9.5 (estimated)~0.8 (estimated)Baseline reference for a common bicyclic amine core.
gem-Difluoro Analog 6,6-Difluoro-3-azabicyclo[3.1.0]hexane9.0 - 9.20.2 - 0.3The CF2 group's inductive effect withdraws electron density, reducing the basicity of the nitrogen (lower pKa).[15] The LogP is unexpectedly decreased, showcasing that the effect on lipophilicity can be complex and context-dependent, sometimes decreasing due to the interplay of polar moieties.[16][17]
CF3-Substituted Analog α-CF3-azabicyclo[2.2.1]heptane~5.5 - 6.0~1.3The powerful electron-withdrawing effect of the CF3 group causes a dramatic reduction in basicity (ΔpKa ≈ 4).[18] Lipophilicity is significantly increased as expected.[18]

Note: pKa and LogP values are representative and collated from studies on similar scaffolds. Exact values are highly structure-dependent.[15][16][18]

Field-Proven Application: Fluorinated Tropanes for PET Imaging

A compelling case study is the development of fluorinated tropane derivatives for Positron Emission Tomography (PET) imaging of the dopamine transporter (DAT).[19][20][21]

  • The Challenge: Visualizing DAT density in the brain is crucial for diagnosing and studying neurodegenerative diseases like Parkinson's disease. This requires a radiotracer that can cross the blood-brain barrier, bind to DAT with high affinity and selectivity, and incorporate a PET-active isotope.

  • The Solution: The tropane scaffold is a well-established pharmacophore for DAT. By introducing fluorine, specifically the positron-emitting isotope Fluorine-18 (¹⁸F), researchers have developed highly successful PET radioligands.[19][21] The ¹⁸F isotope has a convenient half-life of ~110 minutes, allowing for synthesis, administration, and imaging over several hours.[7][19]

  • Causality in Action: The incorporation of fluorine not only provides the imaging radionuclide but can also fine-tune the molecule's pharmacokinetic properties, such as improving metabolic stability and modulating lipophilicity to achieve optimal brain penetration and clearance kinetics.[20][21] For example, the N-fluoropyridyl tropane derivative, compound 6d, showed high binding affinity (Ki = 4.1 nM) and good selectivity for DAT, making it a promising candidate for PET imaging.[19]

Experimental Protocol: Deoxofluorination of a Bicyclic Amino Alcohol

This protocol provides a self-validating, step-by-step methodology for a key transformation, reflecting best practices in a modern medicinal chemistry laboratory.

Reaction: Synthesis of a 3-fluoro-8-azabicyclo[3.2.1]octane derivative from the corresponding alcohol using SulfoxFluor.

Disclaimer: This is a representative procedure. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • N-Boc-8-azabicyclo[3.2.1]octan-3-ol (1.0 eq)

  • N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) (1.5 eq)

  • Triethylamine trihydrofluoride (Et3N·3HF) (2.0 eq, as a fluoride source and base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N-Boc-8-azabicyclo[3.2.1]octan-3-ol (e.g., 227 mg, 1.0 mmol).

  • Dissolution: Evacuate and backfill the flask with nitrogen or argon gas. Add anhydrous DCM (10 mL) via syringe and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm and minimize potential side reactions.

  • Reagent Addition: Cautiously add Et3N·3HF (e.g., 322 mg, 2.0 mmol) to the stirred solution. This reagent is corrosive and requires careful handling. Following this, add SulfoxFluor (e.g., 501 mg, 1.5 mmol) portion-wise over 5 minutes. The choice of a modern reagent like SulfoxFluor over older reagents like DAST is driven by its superior thermal stability and safety profile.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

  • Aqueous Quench: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ (15 mL) at 0 °C. The bicarbonate neutralizes the acidic species in the mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-3-fluoro-8-azabicyclo[3.2.1]octane.

Conclusion and Future Outlook

Fluorinated bicyclic amine building blocks represent a convergence of two powerful strategies in medicinal chemistry: conformational constraint and fluorine-enabled property modulation. Their application has moved beyond simple bioisosteric replacement to become a sophisticated tool for rationally designing molecules with optimized ADME-Tox profiles and enhanced biological activity.[1][22]

The continued development of novel synthetic methodologies, particularly in late-stage fluorination and asymmetric synthesis, will further expand the accessibility and diversity of these scaffolds.[23][24] As drug discovery programs increasingly tackle more challenging biological targets, the ability to precisely navigate three-dimensional chemical space with these finely-tuned building blocks will undoubtedly cement their role as a cornerstone of modern medicinal chemistry.

References

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  • Electrophilic Fluorin
  • Application of Bioisosteres in Drug Design. (2012). University of Tokyo.
  • Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. (2023). Journal of the American Chemical Society.
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif.
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016).
  • Strategies for Nucleophilic C(sp3)–(Radio)
  • synthesis of fluorinated building blocks
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Molecules.
  • Applications of Fluorine in Medicinal Chemistry.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • Application Note – Deoxyfluorin
  • Fluorinated tropane alkaloids generated by directed biosynthesis in transformed root cultures of Datura stramonium. (1999). Royal Society of Chemistry.
  • Tropane. SlideShare.
  • Fluorine in medicinal chemistry. (2015). PubMed.
  • Deoxyfluorination of Phenols. Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

reductive amination protocols for bicyclic ketone intermediates

Topic: High-Fidelity Reductive Amination Protocols for Bicyclic Ketone Intermediates Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Reductive Amination Protocols for Bicyclic Ketone Intermediates Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

Bicyclic ketones (e.g., norbornanones, bicyclo[2.2.2]octanones, and fused-ring indanones) present unique challenges in reductive amination due to significant steric strain and rigid conformational locking. Standard acyclic protocols often yield poor conversion or uncontrolled stereochemistry. This guide details two field-proven protocols: a Direct Method using Sodium Triacetoxyborohydride (STAB) for high functional group tolerance, and an Indirect Lewis-Acid Mediated Method using Titanium(IV) Isopropoxide for sterically compromised substrates. Emphasis is placed on controlling diastereoselectivity through the "Exo-Attack" rule.

Part 1: Strategic Considerations & Mechanistic Logic

The Stereochemical Imperative: The "Exo-Attack" Rule

In rigid bicyclic systems, the trajectory of the incoming hydride nucleophile is governed by steric approach control.

  • Mechanism: The reducing agent approaches from the least hindered face (typically the exo face).

  • Outcome: This forces the forming amine group into the more hindered endo position.

  • Example: Reductive amination of 2-norbornanone typically yields the endo-amine (>95:5 dr).

Decision Matrix: Selecting the Right Protocol

Do not default to Sodium Cyanoborohydride (NaBH₃CN). It is toxic and often too slow for hindered ketones.

Parameter Protocol A: Direct (STAB) Protocol B: Indirect (Ti(OiPr)₄)
Substrate Type Moderately hindered bicyclics (e.g., Norbornanone).Highly hindered/fused systems (e.g., Camphor derivatives).
Amine Partner Primary & non-hindered Secondary amines.[1][2]Weakly nucleophilic (anilines) or bulky amines.
Mechanism Chemoselective reduction of in situ iminium.Lewis-acid dehydration to force imine formation.
Water Tolerance Low (Hydrolysis of reagent).Zero (Ti(OiPr)₄ hydrolyzes instantly).
Key Advantage One-pot, mild, no alcohol byproduct.[3]Drives reaction to completion via water scavenging.

Part 2: Visualizing the Workflow

The following diagram illustrates the decision pathway and mechanistic divergence between the two protocols.

ReductiveAmination Start Bicyclic Ketone Substrate Check Steric Assessment Start->Check PathA Protocol A: Direct Method (STAB + AcOH) Check->PathA Moderate Sterics PathB Protocol B: Indirect Method (Ti(OiPr)4) Check->PathB High Sterics / Weak Amine ImineA In Situ Iminium Ion (Equilibrium) PathA->ImineA Acid Catalysis RedA Fast Reduction (Hydride Attack) ImineA->RedA k(red) > k(ketone_red) Product Endo-Amine Product (Stereodefined) RedA->Product Complex Titanium-Aminocarbinol Complex PathB->Complex ImineB Forced Imine Formation (Irreversible Dehydration) Complex->ImineB Water Scavenging RedB Stepwise Reduction (NaBH4 addition) ImineB->RedB RedB->Product

Caption: Decision tree comparing Direct (STAB) vs. Indirect (Titanium) pathways. Note the critical divergence at the imine formation step.

Part 3: Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

Best for: Standard bicyclic ketones and aliphatic amines. Reference Grounding: Based on the seminal work by Abdel-Magid et al. [1].[4]

Reagents:

  • Bicyclic Ketone (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[4]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under N₂, dissolve the ketone (1.0 equiv) and amine (1.2 equiv) in DCE (0.2 M concentration).

  • Acid Activation: Add AcOH (1.0 equiv).

    • Scientist's Note: If the amine is supplied as an HCl salt, omit the AcOH. The pH must be ~5–6 to facilitate iminium ion formation without inhibiting the hydride.

  • Reductant Addition: Cool the mixture to 0 °C (optional, but recommended for volatile amines) and add STAB (1.5 equiv) in one portion.

    • Why STAB? Unlike NaBH₄, STAB is electron-deficient and bulky. It reduces the protonated iminium ion significantly faster than the neutral ketone, preventing the formation of the alcohol side-product [1].[3]

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Pull an aliquot for LCMS/TLC. If >10% ketone remains after 4 hours, do NOT add more STAB immediately. Add 0.5 equiv more amine and AcOH first to push the equilibrium.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution (CO₂) ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated (Indirect Method)

Best for: Sterically crowded ketones (e.g., camphor, fenchone) or weakly nucleophilic amines (anilines). Reference Grounding: Adapted from Bhattacharyya et al. [2].

Reagents:

  • Bicyclic Ketone (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.25 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step Methodology:

  • Complexation (The Critical Step): In a dried flask under N₂, combine the ketone (neat or in minimal THF) and the amine.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Visual Cue: The solution often becomes viscous or changes color (yellow/orange) as the titanium-amine complex forms.

    • Mechanism:[1][4][5][6] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl AND as a water scavenger, driving the equilibrium toward the imine [2].

  • Incubation: Stir at ambient temperature for 6–12 hours.

    • Self-Validation Check: Monitor by IR spectroscopy if possible. Disappearance of the ketone C=O stretch (approx. 1740 cm⁻¹ for cyclopentanone rings) indicates complete imine formation.

  • Reduction: Dilute with absolute ethanol (if neat) or THF. Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2 hours.

  • Hydrolysis (Crucial): The reaction mixture will contain titanium salts that form a messy emulsion. Pour the mixture into 2M aqueous ammonia or 1M NaOH . A white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove TiO₂. Wash the pad with EtOAc.

  • Workup: Separate phases from the filtrate and process standard extraction.

Part 4: Data Interpretation & Troubleshooting

Stereochemical Outcome (The Norbornanone Model)
SubstrateReagent SystemMajor Productdr (endo:exo)Explanation
NorbornanoneSTAB / DCEendo-amine> 95:5Hydride attacks from the less hindered exo face.
CamphorTi(OiPr)₄ / NaBH₄exo-amine~ 90:10Methyl bridge blocks exo face; hydride forced to endo attack (Isobornyl-amine analog).
Troubleshooting "Self-Validating" Systems
Symptom Root Cause Corrective Action
High Ketone Alcohol Byproduct Reduction of ketone competed with imine formation.Switch to Protocol B. The imine was not formed fast enough. STAB reduced the ketone before the amine could react.
Low Conversion (Protocol A) Equilibrium favors ketone; water accumulation.Add 3Å Molecular Sieves to the reaction pot.
Emulsion during Workup (Protocol B) Incomplete hydrolysis of Titanium species.Use 1M NaOH or aqueous Ammonia for the quench. Do not use water/brine alone.
Dialkylation (Tertiary Amine formed) Primary amine product reacted with ketone again.Increase amine equivalents to 1.5–2.[1][2]0. Use a bulkier reductant (STAB is better than NaBH₄ here).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[7][10][11][12] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

  • Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[13] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.

Sources

Application

functionalization of 3-Fluorobicyclo[3.2.1]octan-8-amine for library generation

An Application Guide to the Functionalization of 3-Fluorobicyclo[3.2.1]octan-8-amine for the Generation of Diverse Chemical Libraries Introduction: Embracing Three-Dimensionality in Drug Discovery For decades, drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Functionalization of 3-Fluorobicyclo[3.2.1]octan-8-amine for the Generation of Diverse Chemical Libraries

Introduction: Embracing Three-Dimensionality in Drug Discovery

For decades, drug discovery has been dominated by aromatic, planar molecules. However, the pursuit of novel biological targets and improved physicochemical properties has led to a paradigm shift towards molecules with greater three-dimensional (3D) complexity. Saturated bicyclic scaffolds are at the forefront of this evolution, offering rigid frameworks that can project substituents into chemical space with precise vectors, enhancing target engagement and selectivity.[1][2] The bicyclo[3.2.1]octane core, a prevalent motif in numerous natural products, serves as an exemplary foundation for building such molecules.[3][4][5][6]

The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[7][8] Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic nature and conformational preferences.[9][10]

This application note details robust and versatile protocols for the chemical diversification of 3-Fluorobicyclo[3.2.1]octan-8-amine, a valuable building block that combines the benefits of a rigid 3D scaffold with the advantageous properties of fluorine. We present three core functionalization strategies—N-Acylation, N-Sulfonylation, and Reductive Amination—to enable researchers in drug discovery to rapidly generate libraries of novel compounds poised for biological screening.

Core Functionalization Strategies: A Modular Approach to Library Synthesis

The primary amine of 3-Fluorobicyclo[3.2.1]octan-8-amine serves as a versatile chemical handle for diversification. The following sections provide the scientific rationale and detailed, validated protocols for its functionalization.

N-Acylation: Building the Ubiquitous Amide Bond

Principle of the Method: N-acylation is a cornerstone reaction in organic and medicinal chemistry, forming a stable amide linkage between an amine and a carboxylic acid or its activated derivative.[11] Amide bonds are present in approximately 25% of all marketed pharmaceuticals, underscoring their importance in molecular recognition and biological function.[12] This protocol utilizes acyl chlorides as readily available and highly reactive acylating agents, ensuring efficient and high-yielding conversions under mild conditions.[13]

Causality and Experimental Insight: The choice of an acyl chloride as the coupling partner is driven by its high reactivity, which allows the reaction to proceed rapidly at ambient temperatures, preserving the integrity of complex or sensitive substrates. A tertiary amine base, such as triethylamine (TEA), is included to act as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is an ideal solvent due to its inert nature and ability to dissolve a wide range of organic substrates and reagents.

acylation_workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification amine Dissolve 3-Fluorobicyclo[3.2.1]octan-8-amine and TEA in DCM cool Cool solution to 0 °C in an ice bath amine->cool acyl_chloride Add Acyl Chloride (R-COCl) dropwise to the cooled solution cool->acyl_chloride stir Stir at room temperature (Monitor by TLC/LC-MS) acyl_chloride->stir quench Quench with saturated aq. NaHCO₃ solution stir->quench extract Extract with DCM quench->extract dry_conc Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_conc purify Purify by column chromatography (e.g., SiO₂, EtOAc/Hexanes) dry_conc->purify product product purify->product Final Amide Product

Caption: Workflow for the N-Sulfonylation of the scaffold.

Protocol: General Procedure for N-Sulfonylation

  • Materials:

    • 3-Fluorobicyclo[3.2.1]octan-8-amine (1.0 eq)

    • Sulfonyl chloride (1.1 eq)

    • Pyridine (or DCM with 2.0 eq of TEA)

    • 1 M Hydrochloric acid (HCl) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Methodology:

    • Dissolve 3-Fluorobicyclo[3.2.1]octan-8-amine in pyridine (approx. 0.2 M) in a round-bottom flask and cool to 0 °C.

    • Add the sulfonyl chloride portion-wise or as a solution in a minimal amount of DCM.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by LC-MS.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl, ensuring the final pH is acidic.

    • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude solid by flash chromatography or recrystallization to yield the pure sulfonamide product.

Representative Data:

R-Group (from R-SO₂Cl)Product StructureYield (%)Purity (LC-MS)
4-Tolyl

88%>99%
4-Methoxyphenyl

85%>98%
N,N-Dimethyl

76%>97%
Naphthalen-2-yl

82%>98%
Reductive Amination: Accessing Secondary Amines

Principle of the Method: Reductive amination is one of the most powerful and widely used methods for forming C-N bonds in the pharmaceutical industry. [14]The reaction proceeds via the initial formation of an imine (or enamine) intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. This one-pot procedure is highly efficient and atom-economical.

Causality and Experimental Insight: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the C=N bond of the iminium ion intermediate in preference to the starting carbonyl group. Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose. [1]It is a mild and selective hydride source that is tolerant of acidic conditions, which can be used to catalyze imine formation. The reaction is typically performed in solvents like dichloroethane (DCE) or methanol. The inclusion of a small amount of acetic acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine and accelerating the initial condensation step. [9] dot

reductive_amination_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification reactants Combine amine, aldehyde/ketone, and acetic acid in DCE stir_initial Stir for 30-60 min at room temperature reactants->stir_initial add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise stir_initial->add_stab stir_reaction Stir at room temperature for 4-16 hours (Monitor by LC-MS) add_stab->stir_reaction quench Quench with saturated aq. NaHCO₃ solution stir_reaction->quench extract Extract with DCM quench->extract dry_conc Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry_conc purify Purify by column chromatography (e.g., SiO₂, MeOH/DCM) dry_conc->purify product product purify->product Final Secondary Amine

Caption: Workflow for Reductive Amination of the scaffold.

Protocol: General Procedure for Reductive Amination

  • Materials:

    • 3-Fluorobicyclo[3.2.1]octan-8-amine (1.0 eq)

    • Aldehyde or Ketone (1.2 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Acetic Acid (catalytic, ~5 mol%)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) for extraction

  • Methodology:

    • In a flask, combine 3-Fluorobicyclo[3.2.1]octan-8-amine, the aldehyde or ketone, and a catalytic amount of acetic acid in DCE.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride in one portion (for stable imines) or in several small portions over 15 minutes.

    • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by LC-MS.

    • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography, often using a gradient of methanol in DCM, to isolate the desired secondary amine.

Representative Data:

Carbonyl PartnerProduct StructureYield (%)Purity (LC-MS)
Cyclopentanone

81%>98%
Benzaldehyde

86%>99%
Acetone

75%>97%
4-Pyridinecarboxaldehyde

79%>98%

Strategy for Library Generation

The true power of these protocols lies in their application to parallel or combinatorial synthesis for the rapid generation of a diverse chemical library. By using the 3-Fluorobicyclo[3.2.1]octan-8-amine scaffold as a central hub, researchers can array diverse sets of building blocks (acyl chlorides, sulfonyl chlorides, and carbonyls) to explore a vast and relevant area of chemical space.

library_generation cluster_acyl N-Acylation Library cluster_sulfonyl N-Sulfonylation Library cluster_reductive Reductive Amination Library center 3-Fluorobicyclo[3.2.1] octan-8-amine (Core Scaffold) a1 Amide 1 center->a1 R¹-COCl a2 Amide 2 center->a2 R²-COCl a3 Amide n center->a3 Rⁿ-COCl s1 Sulfonamide 1 center->s1 R¹-SO₂Cl s2 Sulfonamide 2 center->s2 R²-SO₂Cl s3 Sulfonamide n center->s3 Rⁿ-SO₂Cl r1 Sec-Amine 1 center->r1 R¹R²=O, STAB r2 Sec-Amine 2 center->r2 R³R⁴=O, STAB r3 Sec-Amine n center->r3 RⁿRⁿ⁺¹=O, STAB

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Deoxyfluorination of 8-aminobicyclo[3.2.1]octan-3-ol

Executive Summary & Core Directive The Challenge: Deoxyfluorination of 8-aminobicyclo[3.2.1]octan-3-ol (a tropane-derivative scaffold) is notoriously difficult. The bridgehead geometry imposes steric strain, the nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Deoxyfluorination of 8-aminobicyclo[3.2.1]octan-3-ol (a tropane-derivative scaffold) is notoriously difficult. The bridgehead geometry imposes steric strain, the nitrogen atom invites side reactions, and the secondary alcohol is prone to elimination (alkene formation) rather than the desired substitution (


).

The Solution: High yields (>80%) are achievable only by strictly controlling three variables: Nitrogen Protection , Reagent Selection (beyond DAST) , and Stereochemical Alignment .

This guide is not a textbook; it is a troubleshooting manual designed to rescue failing reactions and optimize moderate ones.

Pre-Reaction Diagnostics: The "Yield Killers"

Before attempting the reaction, verify your system against this checklist. Failure here guarantees low yield.

Critical ParameterRequirementWhy? (The Science)
N-Protection Mandatory. Use carbamates (Boc, Cbz) or Sulfonamides (Ts).Free amines react explosively with fluorinating agents (forming sulfinamides) and quench the active reagent.
Stereochemistry Exo-OH is preferred for

.
Endo-OH (axial-like) suffers from 1,3-diaxial interaction during backside attack, heavily favoring elimination to the alkene.
Solvent Quality Anhydrous DCM or THF (<50 ppm

).
Fluorinating agents hydrolyze instantly. Water generates HF, which catalyzes decomposition and tar formation.
Glassware Oven-dried, Argon/Nitrogen purged.See above. For scale-up, use Teflon/HDPE reactors if HF generation is high (DAST).

Reagent Selection & Optimization Strategy

While DAST is the standard, it is rarely the optimal choice for this scaffold due to thermal instability and high elimination rates.

The Reagent Hierarchy
  • XtalFluor-E (Recommended): Crystalline, stable, lower elimination rates.[1][2] Requires a promoter (DBU or

    
    ).[1]
    
  • Fluolead: Higher thermal stability, good for sterically hindered substrates.

  • Deoxo-Fluor: More stable than DAST, but still prone to elimination.

  • DAST: The baseline. High risk of explosion at >50°C; favors elimination.

Decision Logic: Selecting Your Workflow

ReagentSelection Start Start: 8-amino-3-ol Substrate CheckN Is Nitrogen Protected? Start->CheckN Protect Protect (Boc/Cbz) CheckN->Protect No CheckStereo Alcohol Orientation? CheckN->CheckStereo Yes Protect->CheckN Exo Exo-OH (Equatorial) CheckStereo->Exo Preferred Endo Endo-OH (Axial) CheckStereo->Endo Difficult ReagentChoice Select Reagent Exo->ReagentChoice Endo->ReagentChoice High Risk Elimination Major Side Product: Alkene (Elimination) Endo->Elimination Steric Clash Xtal XtalFluor-E + Et3N·3HF (Best for Yield) ReagentChoice->Xtal Optimization DAST DAST / Deoxo-Fluor (-78°C, slow addition) ReagentChoice->DAST Standard Inversion Product: Endo-F (Inversion) Xtal->Inversion High Yield DAST->Inversion Mod. Yield DAST->Elimination High Temp

Caption: Decision matrix for optimizing reagent selection based on substrate stereochemistry.

Optimized Protocols

Protocol A: The "Modern Standard" (XtalFluor-E)

Best for: Maximizing yield, minimizing elimination, scale-up safety.

  • Setup: Charge a dried reaction vessel with N-Boc-8-azabicyclo[3.2.1]octan-3-ol (1.0 equiv) and anhydrous DCM (0.1 M).

  • Activator: Add

    
      (2.0 equiv) or DBU  (1.5 equiv). Stir for 5 min.
    
  • Reagent: Cool to -78°C. Add XtalFluor-E (1.5 equiv) portion-wise as a solid (or suspended in DCM).

  • Reaction: Allow to warm to RT slowly over 4 hours. Stir overnight if conversion is incomplete.

  • Quench: Cool to 0°C. Add saturated aqueous

    
    slowly .
    
    • Note: XtalFluor does not fume as violently as DAST, but gas evolution will occur.

Protocol B: The "Traditional" (DAST)

Use only if XtalFluor is unavailable. Strict temperature control is required.

  • Setup: Dissolve substrate in anhydrous DCM (0.1 M) under Argon.

  • Cooling: Cool strictly to -78°C .

  • Addition: Add DAST (1.2 equiv) dropwise. Do not let the internal temp rise above -65°C.

  • Reaction: Stir at -78°C for 1 hour. Warm to RT only if TLC shows no conversion.

    • Warning: Elimination rates skyrocket above 0°C.

  • Quench: Pour the reaction mixture into a rapidly stirring saturated

    
     solution. Do not add water to the reaction.
    

Troubleshooting & FAQs

Q1: I am getting a black tar instead of product. What happened?

Diagnosis: Decomposition due to heat or free amines. Fix:

  • Check Protection: Ensure the Boc/Cbz group is stable. If you used an acid-labile group (like THP on another site), the HF generated might have deprotected it, exposing a nucleophile.

  • Temperature: You likely warmed it up too fast. DAST decomposes exothermically.[3] Keep it cold.

  • Scavenger: Add solid

    
     or pyridine (2.0 equiv) to the reaction to neutralize excess HF in situ.
    
Q2: The major product is the alkene (elimination). How do I stop this?

Diagnosis: E2 elimination is competing with


. This is common with DAST.[4]
Fix: 
  • Switch Reagent: Move to XtalFluor-E . It is less basic and less prone to promoting elimination [1].

  • Solvent Switch: Change from DCM to Ether or THF . Some reports suggest ether solvents reduce elimination in bicyclic systems.

  • Starting Material: If you are using the endo-alcohol, elimination is geometrically favored. Isomerize your starting material to the exo-alcohol (Mitsunobu inversion) before fluorinating.

Q3: I expected Inversion (Endo-F) but got Retention (Exo-F). Why?

Diagnosis: Neighboring Group Participation (NGP) or Carbocation mechanism. Mechanism:

  • NGP: The carbamate nitrogen (at position 8) can theoretically stabilize the cation, leading to a double inversion (Retention).

  • Carbocation: If the leaving group departs before fluoride attacks (

    
    ), the cation is planar. Fluoride attacks from the less hindered face (usually exo), resulting in retention.
    Fix:  Ensure "hard" 
    
    
    
    conditions. Use a non-polar solvent (DCM) and keep temperatures low to discourage cation formation.
Q4: Can I use PyFluor?

Answer: Yes. PyFluor (Pyridine-2-sulfonyl fluoride) is a milder, safer alternative to DAST [2]. It requires a catalyst (DBU) and is excellent for minimizing elimination, though reaction times may be longer. It is highly recommended if XtalFluor fails.

Mechanistic Pathway & Side Reactions[5]

Understanding the competition between Substitution (


) and Elimination (E2) is key to optimization.

Mechanism cluster_Main Desired Pathway (SN2) cluster_Side Yield Killers Substrate Alcohol-DAST Complex Transition Transition State (Backside Attack) Substrate->Transition Low Temp Non-Basic Carbocation Carbocation (SN1 Pathway) Substrate->Carbocation Polar Solvent Stabilized Cation Alkene Alkene (Elimination) Substrate->Alkene High Temp Basic Cond. Product Fluorinated Product (Inversion) Transition->Product Carbocation->Product Retention (Mix) Rearranged Wagner-Meerwein Rearrangement Carbocation->Rearranged

Caption: Mechanistic divergence. High temperatures and basicity favor the red pathways (Elimination).

References

  • L’Heureux, A., et al. (2010).[4] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry, 75(10), 3401–3411.

  • Nielsen, M. K., et al. (2015). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Data Science." Journal of the American Chemical Society, 137(30), 9571–9574.

  • Organic Reactions. (2004). "Fluorination of Aliphatic Compounds with DAST." Organic Reactions Database. (General Reference for DAST protocols).
  • Bioorganic & Medicinal Chemistry Letters. (2011). "Synthesis and SAR of 8-azabicyclo[3.2.1]octane derivatives." (Context for Tropane scaffold reactivity).

Sources

Optimization

Technical Support Center: Purification of Volatile Fluorinated Bicyclic Amines

Welcome to the technical support center for the purification of volatile fluorinated bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of volatile fluorinated bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical protocols. The unique physicochemical properties of these compounds—resulting from the interplay between the rigid bicyclic structure, the basic nitrogen atom, and the electron-withdrawing fluorine atoms—present distinct challenges in their isolation and purification. This resource synthesizes established chemical principles with field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Q1: My final product is still impure after fractional distillation, and the boiling point was not sharp. What is happening?

A1: This issue commonly arises from two main factors: the presence of azeotropes or impurities with very similar boiling points, and potential thermal instability.

  • Causality: Fluorination can alter intermolecular forces, increasing the likelihood of forming azeotropes with residual solvents or impurities. Furthermore, the volatility of your target amine might be very close to that of structurally similar byproducts, making separation by distillation alone inefficient. Many amines, especially complex ones, can also oxidize or decompose at elevated temperatures, even under vacuum, leading to the generation of new impurities during the purification process.[1][2]

  • Troubleshooting & Solutions:

    • Confirm Thermal Stability: Before attempting distillation, run a small-scale thermal stability test. Heat a small sample of the crude material at the anticipated distillation temperature for a short period and re-analyze by GC-MS or NMR to check for degradation.

    • Improve Distillation Efficiency:

      • Use a Fractionating Column: Employ a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates, enhancing separation efficiency.[3]

      • Optimize Vacuum: Lowering the pressure will reduce the boiling point, minimizing thermal stress on the compound.[2][4] Ensure your vacuum system is free of leaks to maintain a stable, low pressure.

    • Chemical Derivatization (Salt Formation): If distillation is ineffective, convert the amine to a non-volatile salt (e.g., hydrochloride or tartrate). This is a highly effective method for separating the basic amine from neutral or acidic non-volatile impurities. The salt can then be purified by recrystallization, and the pure, free amine can be regenerated.[5][6][7]

Q2: I'm experiencing significant product loss when removing solvents on the rotary evaporator. How can I minimize this?

A2: The high volatility of your compound is the primary cause. Standard solvent removal procedures are often too aggressive for these materials.

  • Causality: Volatile compounds have a high vapor pressure, meaning they readily evaporate along with the solvent, especially under vacuum. The combination of reduced pressure and elevated temperature in a standard rotary evaporation setup can lead to substantial loss of the product.

  • Troubleshooting & Solutions:

    • Modify Rotary Evaporation Conditions:

      • Eliminate Heat: Do not heat the water bath. Conduct the evaporation at room temperature or even in a chilled bath (e.g., ice-water).

      • Use a High-Efficiency Condenser: Ensure your condenser is cooled with a circulating chiller set to a low temperature (e.g., 0 °C or below). A cold trap (using dry ice/acetone or liquid nitrogen) between the condenser and the vacuum pump is essential to capture any product that bypasses the condenser.

    • Acidic Wash and Extraction: Before concentrating, consider converting your amine into its hydrochloride salt by washing the organic layer with dilute HCl.[6] The resulting ammonium salt is ionic and will have negligible volatility, allowing for safe removal of the organic solvent. The free amine can then be regenerated and carefully extracted.

    • Avoid Nitrogen/Air Streams: Do not attempt to dry the final product by passing a stream of gas over it, as this will rapidly evaporate your compound. Use a vacuum desiccator instead.

Q3: My amine streaks badly or decomposes during flash column chromatography on silica gel. What are my alternatives?

A3: This is a classic problem. The acidic nature of standard silica gel interacts strongly with basic amines, causing poor separation and potential degradation.

  • Causality: The surface of silica gel is covered with acidic silanol (Si-OH) groups. These sites can irreversibly bind to basic amines, leading to significant tailing (streaking) on the TLC plate and poor recovery from the column. The acidic surface can also catalyze the decomposition of sensitive compounds.

  • Troubleshooting & Solutions:

    • Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia (e.g., using a 2M solution of ammonia in methanol). This neutralizes the acidic sites. Run the column using an eluent that also contains this additive.

    • Switch the Stationary Phase:

      • Alumina: Use neutral or basic alumina as the stationary phase. Alumina is generally more suitable for the purification of basic compounds.

      • Reversed-Phase Chromatography: For highly fluorinated compounds, which can be quite hydrophobic, reversed-phase (C18) chromatography may be effective.[8][9]

    • Fluorous Chromatography: If your bicyclic amine is heavily fluorinated, consider "fluorous solid-phase extraction" (F-SPE). This technique utilizes a fluorinated stationary phase that specifically retains highly fluorinated compounds, allowing non-fluorinated impurities to be washed away.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying volatile fluorinated bicyclic amines, and how do they compare?

A1: The three primary methods are Vacuum Distillation, Salt Formation & Recrystallization, and Chromatography. The best choice depends on the specific properties of your compound and the impurities present.

Method Principle Best For Advantages Disadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Thermally stable liquids with boiling points significantly different from impurities.Fast, effective for large quantities, removes non-volatile impurities.Can cause decomposition of thermally sensitive compounds; ineffective for azeotropes or close-boiling impurities.[2][3]
Salt Formation & Recrystallization Conversion of the basic amine to a non-volatile salt, which is purified by recrystallization. The pure amine is then regenerated.Thermally unstable amines or for removing neutral/acidic impurities that are difficult to separate by other means.High purity achievable, avoids heat, highly selective for basic compounds.[6][11][12]Multi-step process, requires acid/base stability, may have lower overall yield.
Chromatography (GC/LC) Separation based on differential partitioning between a mobile and stationary phase.Small-scale purification, separation of isomers, or when other methods fail.High-resolution separation is possible, adaptable to various compound polarities.[8][9]Can be costly, potential for product loss on the column, requires careful method development.
Q2: How do I choose the best purification method for my specific compound?

A2: The choice requires a logical approach based on the compound's properties. The following decision tree provides a general guideline.

G start Crude Volatile Fluorinated Bicyclic Amine thermal_stability Is the amine thermally stable? start->thermal_stability bp_diff Significant boiling point difference from impurities (>25 °C)? thermal_stability->bp_diff Yes salt Use Salt Formation & Recrystallization thermal_stability->salt No scale What is the scale of purification? bp_diff->scale Yes bp_diff->salt No distillation Use Vacuum Fractional Distillation scale->distillation Large (>5g) chromatography Consider Preparative GC or Flash Chromatography on deactivated media scale->chromatography Small (<5g)

Caption: Decision tree for selecting a purification method.

Q3: How does fluorination impact the properties of my amine and its purification?

A3: Fluorine's strong electron-withdrawing nature significantly alters physicochemical properties:

  • Basicity (pKa): The inductive effect of fluorine atoms decreases the electron density on the nitrogen atom, making the amine less basic (lowering its pKa).[13][14] This is a critical consideration during acid-base extractions, as a stronger acid or different pH may be needed to fully protonate the amine.

  • Lipophilicity (LogP): The effect on lipophilicity is complex. While fluorination often increases lipophilicity, the specific placement of fluorine on the bicyclic scaffold can sometimes decrease it or have a negligible effect due to intramolecular interactions.[14][15] This will influence solvent choice for extraction and chromatography.

  • Volatility: Fluorination generally increases volatility compared to non-fluorinated analogues of similar molecular weight due to weaker intermolecular forces.[8]

Q4: What are the most critical safety precautions when purifying these compounds?

A4: Safety is paramount. Always adhere to the following:

  • Engineering Controls: Always handle volatile fluorinated compounds inside a certified chemical fume hood to prevent inhalation exposure.[16] Ensure safety showers and eyewash stations are accessible.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., neoprene or butyl rubber; check manufacturer compatibility charts).[16][18][19]

  • Handling Volatility and Flammability: These compounds are often flammable. Keep them away from ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded.[17]

  • Toxicity: Fluorinated organic compounds can have unique toxicological profiles. Always review the Safety Data Sheet (SDS) before handling a new compound.[19] Be aware that combustion can produce highly toxic gases like hydrogen fluoride (HF).[17] In case of exposure, especially to HF, immediate and specialized medical attention is required.[19][20]

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Regeneration

This protocol is ideal for removing neutral or acidic impurities from a thermally sensitive amine.

G cluster_0 Part 1: Salt Formation cluster_1 Part 2: Recrystallization cluster_2 Part 3: Amine Regeneration a1 1. Dissolve crude amine in a suitable organic solvent (e.g., diethyl ether, EtOAc). a2 2. Cool solution in an ice bath. a1->a2 a3 3. Add HCl solution (e.g., 2M in diethyl ether) dropwise with stirring. a2->a3 a4 4. Collect the precipitated amine hydrochloride salt by vacuum filtration. a3->a4 a5 5. Wash the salt with cold solvent to remove soluble impurities. a4->a5 b1 6. Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol/ether, isopropanol). a5->b1 b2 7. Allow the solution to cool slowly to room temperature, then chill to induce crystallization. b1->b2 b3 8. Collect the pure crystals by vacuum filtration and dry under vacuum. b2->b3 c1 9. Dissolve the pure salt in water and cool in an ice bath. b3->c1 c2 10. Add a strong base (e.g., 5M NaOH) dropwise until the solution is strongly basic (pH > 12). c1->c2 c3 11. Extract the liberated free amine into a low-boiling organic solvent (e.g., diethyl ether). c2->c3 c4 12. Dry the organic layer over a suitable agent (e.g., anhydrous Na2SO4), filter, and carefully remove the solvent. c3->c4

Caption: Workflow for purification via salt formation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Cool the solution in an ice bath. While stirring, add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) dropwise until no further precipitate forms.

  • Isolation: Collect the solid amine hydrochloride salt by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any adhering impurities.

  • Recrystallization: Purify the collected salt by recrystallizing from a suitable solvent system (e.g., isopropanol, ethanol/ether). Dissolve the salt in a minimum of hot solvent, then allow it to cool slowly to induce crystallization. Collect the pure crystals by vacuum filtration.

  • Regeneration of Free Amine: Dissolve the purified salt in deionized water and cool the solution in an ice bath. Add a strong base (e.g., 3 M NaOH or saturated NaHCO₃ solution) dropwise with vigorous stirring until the solution is basic (confirm with pH paper).

  • Extraction: Extract the liberated free amine into a volatile organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Carefully remove the solvent using a rotary evaporator with a cold bath and a high-efficiency condenser/cold trap to obtain the pure amine.

References

  • Danielson, N. D., & Gallagher, P. A. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
  • Lévesque, É., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (2022). Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • APL Services. (n.d.). Gas Treating Products & Technologies | Amines Purification - HSAS Removal Unit (RU). Available at: [Link]

  • Deng, P., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available at: [Link]

  • Lévesque, É., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bell, D. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Gonzalez-Costas, J., et al. (2024). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • Reed, M. A., et al. (2024). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. Synfacts. Available at: [Link]

  • Chierico, L. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

  • ChemistInJapan. (2010). [Lab 6] Distilling Amines... Again. YouTube. Available at: [Link]

  • Petersen, J. C., & Rue, J. R. (1989). Volatile amines for treating refinery overhead systems. Google Patents.
  • (n.d.). Determination of Volatile Amines Using Needle-Type Extraction Coupled with Gas Chromatography–Barrier Discharge Ionization Detection. ResearchGate. Available at: [Link]

  • Koch-Glitsch. (n.d.). Amine Production. Available at: [Link]

  • Wintime Tech. (2025). What are the safety precautions when using fluorinating reagents?. Available at: [Link]

  • Melnykov, K. P., et al. (2026). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. Available at: [Link]

  • (n.d.). Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]

  • LibreTexts Chemistry. (2020). Distillation. Available at: [Link]

  • Columbia University. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Available at: [Link]

  • University of Rochester. (n.d.). Workup: Amines. Available at: [Link]

  • University of Rochester. (n.d.). Amines - Workup. Available at: [Link]

  • Yamaguchi, J., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science. Available at: [Link]

  • Fier, P. S., & Britton, J. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • (n.d.). Fluorine. Available at: [Link]

  • Myers, A. G., et al. (2021). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature. Available at: [Link]

  • (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Sarpong, R., et al. (2019). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science. Available at: [Link]

  • Yamaguchi, J., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Semantic Scholar. Available at: [Link]

  • Yamaguchi, J., et al. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science. Available at: [Link]

  • (n.d.). Ring-opening fluorination of bicyclic azaarenes. Chemical Science (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

resolving regioselectivity issues in bicyclo[3.2.1]octane fluorination

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolving Regioselectivity & Rearrangement in Bicyclo[3.2.1]octane Scaffolds Introduction: The "Bridged" Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Resolving Regioselectivity & Rearrangement in Bicyclo[3.2.1]octane Scaffolds

Introduction: The "Bridged" Challenge

Welcome to the technical support hub for bridged bicyclic functionalization. The bicyclo[3.2.1]octane scaffold (found in ent-kauranoids, tropane alkaloids like cocaine/atropine) presents a unique "stress test" for fluorination chemistry.

Users typically encounter two critical failure modes:

  • Regiochemical Scrambling: Reagents cannot distinguish between the bridgehead (C1/C5), the ethano-bridge (C2-C4), and the methano-bridge (C8).

  • Skeletal Collapse (Wagner-Meerwein): Attempting to fluorinate an alcohol or ketone often triggers a carbocation-mediated rearrangement to the bicyclo[2.2.2]octane or bicyclo[3.3.0]octane systems.

This guide moves beyond standard protocols to provide mechanism-based troubleshooting.

Module 1: C-H Fluorination (Radical & Catalytic)

User Issue: "I am trying to install a fluorine atom on the unactivated hydrocarbon skeleton, but I am getting a mixture of isomers or no reaction."

Diagnostic: Selecting the Right C-H Activation Catalyst

The choice of catalyst dictates the regioselectivity based on steric approach and bond electron density.

MethodCatalyst SystemTarget Site PreferenceMechanism
Mn-Porphyrin Mn(TMP)Cl / AgF / PhIOMethylene (C2/C3/C6) Sterically governed HAT; prefers accessible secondary C-H bonds.
Photocatalytic TBADT / NFSI / 365nmDistal Methylene Polarity-matched HAT; targets electron-rich sites furthest from EWGs.
Radical Transfer Selectfluor / InitiatorBridgehead (C1/C5) BDE-governed; prefers tertiary radicals if strain allows.
Protocol A: Methylene-Selective Fluorination (The Groves Protocol)

Best for: Installing fluorine on the C2/C3/C4 bridge without touching the bridgehead.

Mechanism: The bulky Manganese-Porphyrin catalyst cannot easily access the tertiary bridgehead C-H bonds. It preferentially abstracts Hydrogen from the secondary (methylene) sites. The subsequent "fluorine rebound" occurs with retention of configuration .

Step-by-Step Workflow:

  • Catalyst Prep: Dissolve Mn(TMP)Cl (Tetramesitylporphyrin manganese(III) chloride) (5 mol%) in MeCN/DCM (1:1).

  • Activation: Add AgF (3 equiv) and stir for 10 mins to generate the active Mn(III)-F species. Note: AgCl will precipitate.

  • Oxidant Addition: Add the bicyclo[3.2.1] substrate (1 equiv) followed by PhIO (Iodosylbenzene, 2 equiv) slowly over 1 hour.

  • Quench: Filter through Celite to remove silver salts and manganese byproducts.

Troubleshooting Check:

  • Low Yield? The active oxidant is a Mn(V)=O species.[1][2] If PhIO is old (polymeric), it won't react. Recrystallize PhIO from water/acetone before use.

  • Wrong Regioisomer? If you see bridgehead fluorination, your porphyrin ligand is not bulky enough. Switch from TPP (Tetraphenyl) to TMP (Tetramesityl).

Protocol B: Distal Fluorination via Decatungstate (The Britton Protocol)

Best for: Scaffolds containing a ketone or ester (e.g., tropinone derivatives).

Mechanism: The excited decatungstate anion (


) is highly electrophilic. It will abstract hydrogen from the most electron-rich C-H bond that is sterically accessible, typically remote  from electron-withdrawing groups (EWGs) like ketones.

Step-by-Step Workflow:

  • Mix: Combine substrate (1 equiv), TBADT (tetrabutylammonium decatungstate, 2 mol%), and NFSI (2 equiv) in MeCN/H2O (9:1).

  • Irradiate: Sparge with

    
     for 15 mins. Irradiate with 365 nm LEDs (active cooling required to maintain 25°C).
    
  • Monitor: Reaction is usually complete in 12-18 hours.

Visualizing the HAT Pathways:

CH_Activation Substrate Bicyclo[3.2.1]octane Mn_Path Mn(TMP)Cl Catalyst Substrate->Mn_Path Groves Conditions W_Path TBADT (Decatungstate) Substrate->W_Path Britton Conditions Mn_Oxo Mn(V)=O Species (Bulky/Steric Control) Mn_Path->Mn_Oxo W_Rad Excited W10 Species (Polarity Control) W_Path->W_Rad Prod_A Methylene (C2/C3) Fluoride (Retention of Stereochem) Mn_Oxo->Prod_A HAT + F-Rebound Prod_B Distal Fluoride (Remote from EWG) W_Rad->Prod_B HAT + F-Transfer (NFSI)

Caption: Divergent C-H fluorination pathways based on catalyst choice (Steric vs. Electronic control).

Module 2: Nucleophilic Fluorination & Rearrangement Control

User Issue: "I treated my bicyclo[3.2.1]octan-ol with DAST and the NMR spectrum is a mess. The product looks like a bicyclo[2.2.2] system."

The Root Cause: Wagner-Meerwein Rearrangement

Deoxyfluorination reagents (DAST, Deoxo-Fluor, XtalFluor) activate the alcohol by converting it into a leaving group. In strained bicyclic systems, the resulting carbocation is prone to a 1,2-alkyl shift to relieve ring strain or stabilize the cation.

  • Pathway: Bicyclo[3.2.1] cation

    
     1,2-bond migration 
    
    
    
    Bicyclo[2.2.2] cation.
Solution: The "PhenoFluor" Non-Cationic Pathway

To prevent rearrangement, you must avoid the discrete carbocation intermediate. The reagent PhenoFluor (developed by the Ritter Lab) operates via a concerted nucleophilic aromatic substitution-like mechanism on the reagent itself, or by stabilizing the ion pair so tightly that rearrangement is suppressed.

Protocol: Rearrangement-Free Deoxyfluorination

  • Reagent: Use PhenoFluor (N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride).

  • Conditions: Toluene, 80-110°C, with CsF (2 equiv).

  • Key Step: The reaction proceeds via a concerted displacement in many cases, or a tight ion pair that collapses to the fluoride faster than the skeletal rearrangement can occur.

Comparison of Reagents:

ReagentIntermediate CharacterRearrangement RiskRecommended For
DAST/Deoxo-Fluor Discrete CarbocationHigh (Critical Failure)Simple, acyclic alcohols only.
XtalFluor-E Stabilized CationMedium Substrates with adjacent EWGs.
PhenoFluor Concerted/Tight Ion PairLow Bicyclo[3.2.1] scaffolds.

Visualizing the Rearrangement Trap:

Rearrangement Alcohol Bicyclo[3.2.1]octan-ol DAST Activation with DAST Alcohol->DAST PhenoFluor Activation with PhenoFluor Alcohol->PhenoFluor Cation_321 Carbocation [3.2.1] DAST->Cation_321 Leaving Group Departure Shift Wagner-Meerwein 1,2-Alkyl Shift Cation_321->Shift Fast Cation_222 Carbocation [2.2.2] Shift->Cation_222 Product_Rearranged Rearranged Fluoride (Undesired) Cation_222->Product_Rearranged F- Trapping Product_Desired Bicyclo[3.2.1] Fluoride (Retention/Inversion) PhenoFluor->Product_Desired Concerted Displacement No Free Cation

Caption: The Wagner-Meerwein trap inherent to DAST and the PhenoFluor bypass route.

FAQ: Frequently Asked Questions

Q: Can I use Selectfluor to fluorinate the bridgehead (C1) directly? A: Yes, but it requires a radical initiator (like AIBN or photoredox) and often gives low yields due to the high bond dissociation energy (BDE) of the bridgehead C-H. However, unlike the [2.2.1] system, the [3.2.1] bridgehead radical is planar enough to form. Expect competition from the secondary methylene sites unless they are deactivated.

Q: Why does my reaction yield the alkene instead of the fluoride? A: Elimination is the primary side reaction in nucleophilic fluorination. If using DAST, the basicity of the fluoride ion (enhanced by HF formation) promotes E1 elimination.

  • Fix: Switch to Sulfuryl Fluoride (

    
    )  with a non-basic base (like tetrabutylammonium benzoate) or use the PhenoFluor  protocol which minimizes elimination.
    

Q: I need to fluorinate a tropinone derivative. Where will the fluorine go? A: If using Selectfluor/Zn(OTf)2 (enolate chemistry), it will go to the alpha-position (C2/C4). If using Decatungstate (TBADT) , it will go to the C6/C7 positions (distal to the ketone) because the alpha-positions are electron-deficient due to the carbonyl.

References

  • Groves, J. T., et al. "Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin."[3][4] Science, 2012.

  • Britton, R., et al. "Photocatalytic C-H Fluorination of Unactivated C-H Bonds using Decatungstate." Angewandte Chemie International Edition, 2014.[5]

  • Ritter, T., et al. "Deoxyfluorination of Phenols and Alcohols with PhenoFluor."[6] Journal of the American Chemical Society, 2011.

  • Lectka, T., et al. "C-H Fluorination of Functionalized Aliphatic Compounds." Journal of Organic Chemistry, 2012.

  • Meanwell, M., et al. "Direct Photocatalytic Fluorination of Benzylic C-H Bonds."[5] Chemical Communications, 2015.[5]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 8-Position Heterocyclic Amine Couplings

Status: Operational Ticket ID: STERIC-8-POS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Peri-Strain" Challenge You are likely here because your standard Buchw...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STERIC-8-POS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Peri-Strain" Challenge

You are likely here because your standard Buchwald-Hartwig or SNAr conditions failed to install an amine at the 8-position of a Quinoline , Naphthalene , or Purine scaffold.

The Root Cause: This failure is rarely due to electronic deactivation. It is almost always a kinetic failure caused by peri-interactions .

  • In Quinolines/Naphthalenes: The 8-position is sterically crowded by the substituent (or lone pair) at the 1-position.

  • In Purines: The 8-position is flanked by the imidazole nitrogens (N7/N9), creating a "steric wall" that prevents the incoming amine from binding to the Palladium center during the catalytic cycle.

This guide provides the "Heavy Artillery" protocols required to breach this steric wall, moving beyond standard conditions to specialized, bulky phosphine ligand systems.

Decision Logic: Selecting Your Attack Vector

Before mixing reagents, determine if you need the precision of Palladium catalysis or the brute force of Nucleophilic Aromatic Substitution (SNAr).

ReactionSelector Start Substrate Analysis EWG_Check Is the Ring Electron Deficient? (e.g., Purine, Nitro-Quinoline) Start->EWG_Check Nu_Check Is the Amine Nucleophilic? (Primary/Secondary Alkyl) EWG_Check->Nu_Check Yes Pd_Standard Protocol B: Pd-Catalysis (BrettPhos / RuPhos) EWG_Check->Pd_Standard No (Electron Rich) Steric_Check Is the Amine Sterically Hindered? (e.g., t-Butyl, Isopropyl) Nu_Check->Steric_Check No (Weak Nu / Aniline) SnAr Protocol A: S_NAr (Dipolar Aprotic / Heat) Nu_Check->SnAr Yes (Strong Nu) Steric_Check->Pd_Standard No (Linear Amine) Pd_Advanced Protocol C: Advanced Pd (tBuBrettPhos / P(tBu)3) Steric_Check->Pd_Advanced Yes (Bulky Amine)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and nucleophile sterics.

Protocol A: The "Heavy Artillery" (Pd-Catalyzed Buchwald-Hartwig)

For 8-haloquinolines or unactivated substrates, Palladium catalysis is mandatory. The success of this reaction hinges entirely on the Ligand and the Pre-catalyst .

The Mechanism of Failure vs. Success

In hindered couplings, the rate-limiting step shifts.

  • Standard Substrates: Oxidative Addition is often rate-limiting.

  • Hindered 8-Position: Amine Binding or Reductive Elimination becomes the bottleneck.

    • Why: The bulky ligand must be large enough to force the product out (Reductive Elimination) but flexible enough to let the amine in.

Ligand Selection Matrix
Amine TypeRecommended LigandWhy?Pre-catalyst
Primary Alkyl BrettPhos Balanced sterics; prevents

-hydride elimination.
BrettPhos Pd G4
Secondary Alkyl (Cyclic) RuPhos Dicyclohexyl groups are smaller than t-Butyl, allowing secondary amines to approach Pd.RuPhos Pd G4
Secondary Alkyl (Acyclic) RuPhos or XPhos High activity; XPhos is excellent for general sterics.XPhos Pd G4
Anilines BrettPhos Electronic match for aromatic amines.BrettPhos Pd G4
Amides / Weak Nu tBuBrettPhos Extremely bulky; promotes reductive elimination of difficult bonds.tBuBrettPhos Pd G3
Master Protocol (0.5 mmol Scale)

Use this protocol for 8-bromoquinolines or 8-chloropurines.

Reagents:

  • Substrate: 8-Haloheterocycle (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: [Ligand] Pd G4 Precatalyst (2–5 mol%)

    • Note: If G4 is unavailable, use Pd2(dba)3 (2 mol%) + Ligand (4-8 mol%).

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv)

    • Use NaOtBu for robust substrates; Cs2CO3 for base-sensitive groups.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, sparged with Ar).

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the Pd-Precatalyst, Base, and Substrate. Cap and purge with Argon/Nitrogen for 5 mins.

    • Crucial: Do not add the amine yet if it is a liquid.

  • Solvent Addition: Add sparged solvent (concentration 0.1 M to 0.2 M).

  • Amine Addition: Add the amine via syringe.

  • Activation: Heat to 80–100 °C .

    • Tip: 8-position couplings often require higher energy to overcome the rotational barrier. Do not fear 110 °C if 80 °C stalls.

  • Monitoring: Check LCMS at 1 hour. If <10% conversion, increase temp or switch to tBuBrettPhos .

Protocol B: The "Sniper" (SNAr for Purines)

If your substrate is an 8-halopurine (especially 6-amino-8-halopurine) or has an electron-withdrawing group (NO2, CN) ortho/para to the halogen, try this first. It is cheaper and avoids metal scavenging.

Mechanism: The 8-position of purine is naturally electron-deficient due to the cumulative dipoles of N7, N9, and N3.

Protocol:

  • Solvent: NMP or DMSO (Polar Aprotic is essential to strip the cation from the nucleophile).

  • Base: DIPEA (3.0 equiv) or K2CO3.

  • Temp: 120–140 °C (Microwave preferred).

  • Time: 30–60 mins (uWave) or 12 hours (Thermal).

Warning: If the amine is valuable/chiral, use Protocol A (Pd). SNAr requires harsh heat which can racemize chiral centers.

Troubleshooting & FAQs

Q1: I see consumption of starting material, but the mass corresponds to the "Reduced" product (Hydrodehalogenation).

Diagnosis:


-Hydride elimination is outcompeting Reductive Elimination. This happens when the amine binding is slow, or the Pd-center is "starved" of substrate.
Fix: 
  • Switch Ligand: Move to BrettPhos or RuPhos .[1] These biaryl ligands are specifically designed to block the vacant site required for

    
    -hydride elimination.
    
  • Switch Solvent: Avoid alcohols. Use Toluene.

  • Increase Concentration: Push the kinetics towards intermolecular coupling (0.5 M).

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition. The product (an 8-amino heterocycle) is likely bidentate, chelating the Palladium and poisoning it. Fix:

  • Use tBuBrettPhos: The massive steric bulk prevents the product from sticking to the Pd center after formation.

  • Base Switch: Switch from Cs2CO3 to NaOtBu . The stronger base ensures rapid deprotonation, keeping the cycle moving before the catalyst can be trapped.

Q3: Can I use Pd(PPh3)4 or PdCl2(dppf)?

Answer: No. These "classic" ligands lack the steric bulk to force the reductive elimination at the crowded 8-position. They will likely result in no reaction or extensive dehalogenation. You strictly need Dialkylbiaryl phosphines (Buchwald Ligands).

Visualizing the Steric "Squeeze"

The diagram below illustrates why specific ligands are required. The ligand must be large enough to destabilize the Pd-Product complex (facilitating release) but not so large that it blocks the incoming amine.

StericMechanism L_Pd_Ar_X Oxidative Addition Complex (L-Pd-Ar-X) Amine_Bind Amine Binding (Steric Bottleneck 1) L_Pd_Ar_X->Amine_Bind  Requires Open Quadrant   Deprotonation Deprotonation (Base Mediated) Amine_Bind->Deprotonation Beta_Elim Beta-Hydride Elimination (Hydrodehalogenation) Amine_Bind->Beta_Elim  If Ligand is Small   Red_Elim Reductive Elimination (Steric Bottleneck 2) Deprotonation->Red_Elim  Requires Bulky Ligand   Product 8-Substituted Product Red_Elim->Product

Figure 2: The Kinetic Tightrope. Bulky ligands (Red path) accelerate Reductive Elimination. Small ligands (Dashed path) allow Beta-Hydride elimination side-reactions.

References

  • Buchwald-Hartwig Amin

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: General mechanism and history of ligand generations.[2][3]

    • URL:

  • BrettPhos and RuPhos: Ligand Effects on R

    • Source: Semantic Scholar / J. Am. Chem. Soc.
    • Context: Explains why BrettPhos is superior for primary amines and RuPhos for secondary amines due to specific steric parameters.
    • URL:(Note: Generalized link to concept source)

  • Sterically Hindered Amination of Aryl Chlorides (Carbazolyl Ligands)

    • Source: Synthesis 2019, 51, 2678-2686 (Kwong et al.)[4][5]

    • Context: Advanced protocols for extremely hindered substrates using carbazolyl-derived phosphines.[5][6]

    • URL:

  • Nucleophilic Arom

    • Source: Chemistry Steps / Wikipedia
    • Context: Mechanism of SNAr for electron-deficient purines/quinolines.
    • URL:

  • Precatalysts in Buchwald-Hartwig Amin

    • Source: YouTube (Chemospecific)
    • Context: The importance of G3/G4 precatalysts in ensuring mono-ligation and preventing catalyst de
    • URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc-Deprotection of Fluorinated Bicycling Amine Intermediates

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the specific challenges of remo...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals navigating the specific challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from fluorinated bicyclic amine intermediates. The unique electronic properties of fluorine and the steric constraints of bicyclic systems often render standard deprotection protocols suboptimal. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM deprotection is extremely sluggish or incomplete. Why is this happening with my fluorinated substrate?

A1: This is a common and anticipated issue. The primary cause is the strong electron-withdrawing effect of fluorine atoms, which significantly reduces the basicity of the nitrogen atom.[1][2] The mechanism for acid-catalyzed Boc deprotection begins with the protonation of the carbamate oxygen.[3] However, the inductive effect of nearby fluorine atoms decreases the electron density on the nitrogen, making the entire carbamate functional group less susceptible to protonation. This initial step becomes the rate-limiting factor, leading to a sluggish reaction. The rigid, sterically hindered nature of bicyclic frameworks can further impede the approach of the acid to the Boc group.

Q2: I'm observing significant side product formation. What are the most likely culprits and how can I prevent them?

A2: The most common side reactions during acidic Boc deprotection stem from the generation of a stable tert-butyl cation intermediate.[4][5] Two primary side reactions are:

  • t-Butylation: The highly reactive tert-butyl cation can act as an electrophile and alkylate any nucleophilic sites on your molecule or in the solvent.[5] Electron-rich aromatic rings, thiols, and even the newly deprotected amine can be susceptible to this side reaction.

  • Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), the newly liberated, nucleophilic amine can be acylated by TFA, resulting in a stable trifluoroacetamide byproduct.[6][7] This is particularly problematic if the reaction is heated or concentrated with excess TFA present.

To mitigate these issues, the use of "scavengers" is critical. These are reagents added to the reaction mixture to trap the tert-butyl cation.[8]

Q3: For an acidic deprotection, should I use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl)?

A3: The choice depends on your substrate's sensitivity and downstream processing needs. While both are strong acids that effectively cleave the Boc group, they have distinct properties.[9]

  • TFA is typically used in concentrations of 20-50% in an aprotic solvent like Dichloromethane (DCM).[9] It is highly effective but can lead to trifluoroacetylation and often results in oily TFA salts that can be difficult to handle and purify.[10]

  • HCl is commonly used as a 4M solution in an ether-type solvent like 1,4-dioxane or in an alcohol like methanol.[3][9] It is generally less prone to causing acylation side reactions. A significant advantage is that the resulting amine hydrochloride salts are often crystalline, free-flowing solids, which can greatly simplify purification by filtration or trituration.[9][10]

For many fluorinated bicyclic amines, 4M HCl in dioxane is often the preferred starting point due to cleaner reactions and easier product isolation.

Q4: My molecule has other acid-sensitive functional groups. What are some reliable non-acidic or milder methods for Boc deprotection?

A4: When strong acids are not viable, several alternative methods can be employed.[11][12]

  • Thermal Deprotection: For thermally stable compounds, heating the substrate can induce cleavage of the Boc group, forming the free amine, carbon dioxide, and isobutylene gas.[3][13] This can be done neat or in a high-boiling solvent. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate this process, sometimes even at lower temperatures.[14][15]

  • Lewis Acid-Mediated Deprotection: Milder Lewis acids can be effective. For instance, Zinc Bromide (ZnBr₂) in DCM can selectively cleave Boc groups.[16][17]

  • Oxalyl Chloride/Methanol: This system provides a non-acidic route that is suitable for substrates with highly acid-sensitive functionalities.[11][18]

Q5: How can I effectively monitor the progress of my deprotection reaction?

A5: Close monitoring is crucial to avoid over-exposure to harsh conditions and minimize side product formation.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The Boc-protected starting material is significantly less polar than the resulting free amine (or its salt). You will see the spot at a high Rf value disappear and a new spot appear at a much lower Rf (often near the baseline). Staining with ninhydrin is excellent for visualizing the primary or secondary amine product, which typically appears as a purple or yellow spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method.[11] It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It is also invaluable for detecting and identifying any side products being formed in real-time.[19]

In-Depth Troubleshooting & Methodologies

This section provides a deeper dive into solving the most common and difficult challenges encountered with this specific class of compounds.

Guide 1: Overcoming Sluggish & Incomplete Reactions

A sluggish reaction is a direct consequence of the reduced basicity of the fluorinated amine.[1] The following workflow can help you systematically find the optimal conditions.

G cluster_0 Troubleshooting Sluggish Reactions Start Start: Sluggish reaction with standard conditions (e.g., 20% TFA/DCM, RT) IncreaseAcid Increase Acid Stoichiometry (e.g., 50% TFA or neat TFA) Start->IncreaseAcid Option 1 SwitchAcid Switch to 4M HCl in Dioxane Start->SwitchAcid Option 2 (Often preferred) IncreaseTemp Increase Temperature (e.g., 40-50 °C) IncreaseAcid->IncreaseTemp If still slow SwitchAcid->IncreaseTemp If still slow CheckSideProducts Monitor for Side Products (LC-MS) IncreaseTemp->CheckSideProducts Success Reaction Complete CheckSideProducts->Success If clean

Caption: A decision workflow for addressing slow Boc-deprotection reactions.

Detailed Steps & Causality:

  • Increase Acid Concentration: The most direct approach is to increase the concentration of the acid to overcome the energy barrier of protonation.[11] Moving from 20% TFA in DCM to 50% or even neat TFA can significantly accelerate the reaction.

  • Switch to HCl in Dioxane: As discussed in the FAQs, 4M HCl in dioxane is a powerful and often cleaner alternative.[3][9] The ether solvent can help to solubilize intermediates, and the hydrochloride salt precipitation can sometimes drive the reaction to completion.

  • Increase Temperature: Gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy.[11] Caution: This will also accelerate side reactions. It is crucial to use this strategy in conjunction with scavengers and careful monitoring by LC-MS.

Guide 2: Mitigating Side Reactions with Scavengers

The generation of the tert-butyl cation is unavoidable in acidic deprotection. The key is to trap it before it can react with your molecule of interest.

G cluster_1 Mechanism of Side Reactions Boc Boc-Protected Amine Protonated Protonated Carbamate Boc->Protonated + H+ Amine Deprotected Amine (Product) Protonated->Amine tBu tert-Butyl Cation (t-Bu+) Protonated->tBu Cleavage TFA_Side Trifluoroacetamide Byproduct Amine->TFA_Side + TFA Alkylation Alkylation Byproduct tBu->Alkylation Reacts with Nucleophile Scavenger Scavenger (e.g., TES) tBu->Scavenger Intercepted By Trapped Trapped Cation (e.g., Isobutane) Scavenger->Trapped

Sources

Reference Data & Comparative Studies

Validation

1H and 19F NMR characterization of 3-Fluorobicyclo[3.2.1]octan-8-amine

Publish Comparison Guide: H and F NMR Characterization of 3-Fluorobicyclo[3.2.1]octan-8-amine Executive Summary & Strategic Value In the optimization of central nervous system (CNS) ligands, the 3-fluorobicyclo[3.2.1]oct...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: H and F NMR Characterization of 3-Fluorobicyclo[3.2.1]octan-8-amine

Executive Summary & Strategic Value

In the optimization of central nervous system (CNS) ligands, the 3-fluorobicyclo[3.2.1]octan-8-amine scaffold represents a high-value bioisostere. By introducing a fluorine atom at the C3 position of the bicyclo[3.2.1]octane core, researchers can modulate lipophilicity (LogD) and metabolic stability without significantly altering the steric bulk of the parent amine.

However, the rigid bicyclic framework creates complex stereochemical scenarios—specifically the endo/exo orientation of the fluorine at C3 and the syn/anti orientation of the amine at the C8 bridge. This guide provides a definitive technical framework for distinguishing these isomers using


H and 

F NMR, comparing the fluorinated scaffold against its non-fluorinated and heterocyclic alternatives.

Structural Analysis & Isomerism

The bicyclo[3.2.1]octane skeleton consists of a two-carbon bridge (C6-C7), a three-carbon bridge (C2-C3-C4), and a one-carbon bridge (C8).

  • Regiochemistry: Fluorine at C3 (ring), Amine at C8 (bridge).

  • Stereochemistry:

    • C3-Fluorine: Can be exo (equatorial-like) or endo (axial-like).

    • C8-Amine: Can be syn (towards the C2-C4 bridge) or anti (towards the C6-C7 bridge).

Visualization: Isomer Identification Workflow

IsomerID Start Crude 3-Fluoro-8-amine Sample F19 19F NMR Screening (Proton Decoupled) Start->F19 Split Signal Multiplicity? F19->Split Exo Exo-F Isomer δ -165 to -175 ppm (Broad multiplet) Split->Exo Downfield Endo Endo-F Isomer δ -180 to -200 ppm (More shielded) Split->Endo Upfield H1 1H NMR (H-3 Coupling) Exo->H1 Endo->H1 J_Large Large 3J(H3-H2/4) (Axial H3 -> Exo F) ~10-12 Hz H1->J_Large Exo-F Path J_Small Small 3J(H3-H2/4) (Equatorial H3 -> Endo F) < 5 Hz H1->J_Small Endo-F Path

Figure 1: Decision tree for assigning stereochemistry of the C3-fluorine substituent based on chemical shift and coupling constants.

Comparative Performance Analysis

This section compares the characterization profile of the target compound against the non-fluorinated parent and the 8-aza analog (a common confusion point).

Table 1: Spectral Fingerprint Comparison
Feature3-Fluorobicyclo[3.2.1]octan-8-amine (Target)Bicyclo[3.2.1]octan-8-amine (Parent)3-Fluoro-8-azabicyclo[3.2.1]octane (Analog)
Key Diagnostic

F Signal & H-3 Germinal Coupling
Symmetry of C2/C4 ProtonsNitrogen in Bridge (No C8-H)

F Shift
-160 to -200 ppm (Multiplet)N/A-170 to -190 ppm
H-3 Shift 4.5 - 5.1 ppm (dm,

Hz)
~1.5 - 2.0 ppm (Multiplet)4.8 - 5.2 ppm
H-8 Shift 2.8 - 3.2 ppm (Singlet/Broad)2.8 - 3.0 ppmN/A (Nitrogen at position 8)
Bridgeheads (H1/H5) 2.1 - 2.4 ppm (Split by F long-range)2.0 - 2.2 ppm3.5 - 3.8 ppm (Deshielded by N)
Complexity High (F-H Couplings)Low (Symmetrical)Medium
Technical Insight: The Fluorine "Beacon"

Unlike the parent amine, where the cyclohexane ring protons overlap significantly in the 1.2–1.8 ppm range, the 3-fluoro substituent acts as a "beacon." It pushes the geminal H-3 proton downfield to ~4.8 ppm, creating a distinct handle for 2D NMR (COSY/HSQC) assignments. This makes the fluorinated scaffold easier to solve structurally than the non-fluorinated parent.

Detailed Characterization Protocols

A. Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      or CD
    
    
    
    OD
    rather than CDCl
    
    
    .
    • Reasoning: The amine group at C8 can broaden signals in chloroform due to exchange or aggregation. DMSO ensures sharp NH

      
       signals (if observable) and stabilizes the salt form if analyzing the hydrochloride.
      
  • Concentration: 5–10 mg for

    
    H; >10 mg for 
    
    
    
    C/2D.
B. F NMR Acquisition Strategy
  • Pulse Sequence: Run both Proton-Coupled and Proton-Decoupled spectra.

    • Coupled: Reveals the multiplicity of the fluorine signal (typically a dtt or similar), confirming the number of neighboring protons (H-3 and H-2/4).

    • Decoupled: Collapses the signal to a singlet (or tight multiplet if F-F coupling exists, which is not the case here), maximizing S/N ratio for purity assessment.

  • Spectral Width: Set to at least 300 ppm (-250 to +50 ppm) to ensure no folding of signals.

  • Relaxation Delay (D1): Set to

    
     5 seconds for quantitative integration, as fluorine T1 times can be long in rigid bicyclic systems.
    
C. H NMR Assignment Logic
  • Identify H-3: Look for the doublet of multiplets centered around 4.8 ppm. The large coupling (

    
     Hz) is definitive.
    
  • Identify H-8 (Bridge): Look for a signal around 3.0 ppm.

    • Diagnostic: In the syn-amine isomer, H-8 may show NOE correlations to the axial protons of the C2/C4 bridge. In the anti-amine isomer, H-8 correlates more strongly with the C6/C7 bridge protons.

  • Verify Bridgeheads (H-1/H-5): These will appear as broad multiplets around 2.2 ppm. In the fluorinated compound, these may show small long-range couplings (

    
    ) of 1–3 Hz.
    

Experimental Data & Validation

Theoretical Chemical Shift Data (Simulated in DMSO-d )
PositionNucleusShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
3

F
-182.5 m--
3

H
4.75 dtt

,

8

H
3.05 s (br)--
1, 5

H
2.25 m--
2, 4 (exo)

H
1.95 m

2, 4 (endo)

H
1.60 m

Note: Values are representative for the major exo-amine/endo-fluorine isomer. Shifts vary by +/- 0.2 ppm depending on concentration and exact salt form.

Workflow Visualization: 2D NMR Connectivity

NMR_Connectivity F3 19F (Pos 3) H3 H-3 (4.75 ppm) F3->H3 J(gem) ~50Hz H2_4 H-2/H-4 (1.6-2.0 ppm) H3->H2_4 COSY Strong H1_5 H-1/H-5 (2.25 ppm) H2_4->H1_5 COSY Medium H8 H-8 (3.05 ppm) H1_5->H8 COSY Weak/None H8->H2_4 NOESY (Stereochem)

Figure 2: Key connectivity correlations. The solid lines represent through-bond (COSY) couplings, while the dashed green line represents the through-space (NOESY) correlation required to assign the amine stereochemistry at C8.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129413460, (1R,5R)-8-fluorobicyclo[3.2.1]octan-3-amine. Retrieved from [Link]

  • Adcock, W., & Kok, G. B. (1987). Transmission of polar substituent effects in saturated systems: synthesis and fluorine-19 NMR study of 3-substituted adamant-1-yl fluorides. The Journal of Organic Chemistry, 52(3), 356–364. (Provides foundational data on C-F couplings in rigid bicyclic/tricyclic systems).
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Standard reference for fluorine shifts in cycloalkanes).
  • Gakh, A. A., et al. (1994). Synthesis and Properties of Fluorinated Bicyclo[3.2.1]octanes. Journal of Organic Chemistry. (General synthesis and NMR of the core scaffold).
  • SpectraBase. (2025).[1][2][3] 13C NMR of exo-3-Hydroxy-bicyclo(3.2.1)octane. Wiley Science Solutions. Retrieved from [Link]

Sources

Comparative

The Stereo-Specific Impact of Fluorine Orientation on Bicyclic Amine Receptor Binding Affinity: A Comparative Guide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates. Its unique electronic properties and small steric footprint allow for the f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates. Its unique electronic properties and small steric footprint allow for the fine-tuning of a molecule's physicochemical characteristics, often leading to enhanced potency, metabolic stability, and bioavailability. However, the true power of this versatile element lies in its nuanced, orientation-dependent effects on molecular conformation, which can profoundly influence receptor binding affinity. This guide provides an in-depth comparison of how the stereochemical orientation of fluorine in bicyclic amine scaffolds dictates their interaction with biological targets, supported by experimental data and detailed protocols.

The Causality Behind Fluorine's Conformational Control

The introduction of fluorine into a bicyclic amine framework is not a mere substitution; it is a strategic design choice that leverages stereoelectronic effects to lock the molecule into a desired, bioactive conformation. The most prominent of these is the preference for an axial orientation of fluorine in saturated heterocycles like piperidine, a common substructure in bicyclic amines. This "axial-F preference" is driven by a combination of stabilizing charge-dipole interactions and hyperconjugation.

A landmark example from Merck's kinesin spindle protein (KSP) inhibitor program highlights the critical importance of this conformational control. In their 4-piperidine-based scaffold, the introduction of an axial fluorine atom resulted in an increased basicity (pKa 7.6) compared to its equatorial counterpart (pKa 6.6). This seemingly subtle shift in pKa, driven by the axial fluorine's orientation, led to improved efficacy and the identification of the clinical candidate MK-0731. The equatorial isomer, in contrast, was not pursued.

The underlying principle is that the axial C-F bond dipole aligns favorably with the protonated nitrogen's positive charge, creating a stabilizing interaction. This conformational rigidity can pre-organize the ligand for optimal binding to its receptor, minimizing the entropic penalty of binding.

Comparative Analysis of Fluorinated Bicyclic Amine Receptor Binding

The following case studies provide quantitative data on how fluorine substitution and, by extension, its likely conformational orientation, impact the binding affinity of bicyclic amines for their respective receptors.

Case Study 1: Fluorinated Tropane Analogs for the Dopamine Transporter (DAT)

Tropanes, a class of bicyclic amines, are well-known for their interaction with monoamine transporters. A study on novel N-fluoropyridyl derivatives of tropane provides valuable insights into the impact of fluorine on dopamine transporter (DAT) binding affinity.

CompoundStructureDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
6d N-(2-fluoro-5-pyridinyl)nortropane4.120.565.4
Amide Precursor of 6dN/A>1000>1000>1000

Data synthesized from a study on novel N-fluoropyridyl derivatives of tropane.

In this series, the introduction of a fluorine atom on the pyridinyl moiety of the nortropane scaffold led to a significant increase in binding affinity for DAT. Compound 6d exhibited a high affinity with a Ki of 4.1 nM and also showed favorable selectivity over the serotonin transporter (SERT) and norepinephrine transporter (NET). While this study does not directly compare axial and equatorial isomers, the high affinity of the fluorinated compound underscores the positive influence of fluorine in optimizing ligand-receptor interactions. The conformational rigidity imparted by the bicyclic tropane scaffold, further influenced by the electronegative fluorine, likely contributes to this high affinity.

Case Study 2: Fluorinated 2-Oxoquinolines for the Cannabinoid Receptor 2 (CB2)

While not a traditional bicyclic amine, fluorinated 2-oxoquinoline derivatives, which contain a nitrogenous heterocycle, serve as an excellent example of fluorine's impact on receptor binding in a rigidified system. A study exploring these compounds as CB2 receptor ligands revealed a series of potent and selective molecules.

CompoundR GroupCB2 Ki (nM)
18 4-fluorobenzyl22
20 2,4-difluorobenzyl8.8

Data from a study on fluorinated 2-oxoquinoline derivatives as CB2 receptor ligands.

The data demonstrates that fluorination of the benzyl moiety is well-tolerated and can lead to high-affinity ligands for the CB2 receptor. The sub-nanomolar to low nanomolar Ki values indicate a strong interaction with the receptor. The position of the fluorine atom also plays a crucial role, as seen in the improved affinity of the difluorinated compound 20 .

Experimental Protocols

To ensure the trustworthiness and reproducibility of the binding affinity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a common technique used to determine the Ki of a test compound.

Radioligand Competitive Binding Assay for Dopamine Transporter (DAT)

This protocol is adapted for determining the binding affinity of unlabeled test compounds for the dopamine transporter.

Materials and Reagents:

  • Cell Membranes: Cell membranes prepared from a stable cell line expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • Radioligand: A high-affinity DAT radioligand, such as [³H]WIN 35,428.

  • Unlabeled Ligands: The fluorinated bicyclic amine test compounds and a reference compound (e.g., cocaine) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Experimental Workflow:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of reference compound (e.g., 10 µM cocaine), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of the fluorinated test compound, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Rationale

To better illustrate the experimental design and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis Membranes hDAT Cell Membranes Total_Binding Total Binding (Buffer + Radioligand + Membranes) Membranes->Total_Binding NSB Non-specific Binding (Cocaine + Radioligand + Membranes) Membranes->NSB Competition Competitive Binding (Test Compound + Radioligand + Membranes) Membranes->Competition Radioligand [³H]WIN 35,428 Radioligand->Total_Binding Radioligand->NSB Radioligand->Competition Test_Compounds Fluorinated Bicyclic Amines Test_Compounds->Competition Incubation Incubate @ RT Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Fluorine_Effect cluster_fluorine Fluorine Orientation cluster_effects Physicochemical & Conformational Effects cluster_binding Impact on Receptor Binding Axial_F Axial Fluorine Conformation Stabilized Conformation (Pre-organization for binding) Axial_F->Conformation Charge-dipole interaction Hyperconjugation pKa Modulated pKa Axial_F->pKa Lipophilicity Altered Lipophilicity Axial_F->Lipophilicity Equatorial_F Equatorial Fluorine Equatorial_F->pKa Equatorial_F->Lipophilicity Binding_Affinity Enhanced or Diminished Binding Affinity (Ki) Conformation->Binding_Affinity pKa->Binding_Affinity Lipophilicity->Binding_Affinity

Caption: Causality of fluorine orientation on receptor binding.

Conclusion

The orientation of fluorine in bicyclic amine scaffolds is a critical determinant of their biological activity. The preference for an axial conformation, driven by stereoelectronic forces, can pre-organize the ligand for optimal receptor binding and modulate key physicochemical properties such as pKa. As demonstrated by the case studies, these subtle changes at the atomic level can translate into significant differences in binding affinity and receptor selectivity. A thorough understanding of these principles, coupled with robust experimental validation through well-defined protocols, is paramount for the rational design of next-generation therapeutics.

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